4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one
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Overview
Description
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Scientific Research Applications
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a methyl group instead of a hydrogen atom at the 1-position.
5-Methyl-2H-benzimidazol-2-one: Lacks the bromine atom, resulting in different chemical and biological properties.
Uniqueness
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-5-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-3-5-7(6(4)9)11-8(12)10-5/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
CPMHCYCGMWHVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)N2)Br |
Origin of Product |
United States |
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